molecular formula C9H7IN2O2 B13042052 methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B13042052
M. Wt: 302.07 g/mol
InChI Key: ATFCNDCTLYQFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the second position and a methyl ester group at the fifth position of the pyrrolopyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the iodination of a pyrrolopyridine precursor followed by esterification One common method starts with the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, to form the pyrrolopyridine coreThe final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient halogenation and esterification processes, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted pyrrolopyridines can be formed.

    Oxidation Products: Oxidized derivatives of the pyrrolopyridine ring.

    Reduction Products: Deiodinated pyrrolopyridine derivatives.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolopyridine core play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Similar structure but lacks the iodine atom at the second position.

    5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Contains an aldehyde group instead of a carboxylate ester.

    5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-: Contains a chloro substituent instead of iodine.

Uniqueness

Methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and research tools .

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-5-3-7(10)12-8(5)11-4-6/h2-4H,1H3,(H,11,12)

InChI Key

ATFCNDCTLYQFFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=C(N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.